Ecraprost

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

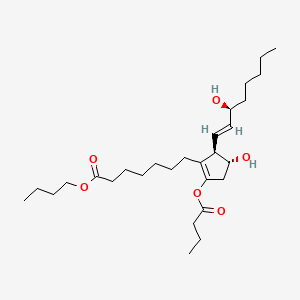

a prodrug of prostaglandin E1; structure in first source

Structure

2D Structure

Properties

CAS No. |

136892-64-3 |

|---|---|

Molecular Formula |

C28H48O6 |

Molecular Weight |

480.7 g/mol |

IUPAC Name |

butyl 7-[(4R,5R)-2-butanoyloxy-4-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopenten-1-yl]heptanoate |

InChI |

InChI=1S/C28H48O6/c1-4-7-11-15-22(29)18-19-23-24(26(21-25(23)30)34-28(32)14-6-3)16-12-9-10-13-17-27(31)33-20-8-5-2/h18-19,22-23,25,29-30H,4-17,20-21H2,1-3H3/b19-18+/t22-,23+,25+/m0/s1 |

InChI Key |

HITYEEHTEOQBAC-OSIGYOHNSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AS-013 butyryl prostaglandin F1 butyl ester Circulase Ecraprost Lipo AS-013 |

Origin of Product |

United States |

Foundational & Exploratory

The Endothelial Response to Ecraprost: A Deep Dive into its Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ecraprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent vasodilator with significant therapeutic potential in vascular diseases such as critical limb ischemia. While clinical trials have explored its efficacy, a detailed understanding of its molecular mechanism of action within endothelial cells is crucial for optimizing its therapeutic application and for the development of next-generation vasoactive compounds. This technical guide elucidates the core signaling pathways activated by this compound in endothelial cells, focusing on its interaction with the prostacyclin (IP) receptor and the subsequent downstream signaling cascade. This document provides a synthesis of current knowledge, presented through structured data, detailed experimental protocols, and visual signaling pathways to facilitate further research and development.

Introduction

Endothelial cells form the critical interface between the blood and the vessel wall, playing a pivotal role in regulating vascular tone, permeability, and inflammation. Prostacyclin (PGI2) and its analogs are key endogenous mediators of endothelial function, primarily exerting their effects through the activation of the G-protein coupled prostacyclin receptor (IP receptor). This compound, as a PGE1 analog, is understood to function as an agonist at the IP receptor, initiating a cascade of intracellular events that culminate in vasodilation and enhancement of endothelial barrier function. This guide will detail the known steps in this pathway, drawing on data from studies of prostacyclin and its analogs to infer the mechanism of this compound.

Core Signaling Pathway of this compound in Endothelial Cells

The primary mechanism of action of this compound in endothelial cells is initiated by its binding to the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This interaction triggers a canonical signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in endothelial cell physiology.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: this compound binds to the IP receptor on the endothelial cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.

-

cAMP-Mediated Effects: The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors mediate the physiological responses to this compound, including vasodilation and enhanced endothelial barrier function.

In Vitro Efficacy of Ecraprost on Platelet Aggregation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecraprost, a synthetic analog of prostaglandin E1 (PGE1), is an investigational compound with vasodilatory and anti-platelet properties. This technical guide provides an in-depth overview of the anticipated in vitro effects of this compound on platelet aggregation, based on the well-established mechanisms of PGE1 and other prostacyclin analogs. Due to a lack of publicly available, specific quantitative data for this compound, this document presents illustrative data and detailed experimental protocols to guide researchers in designing and interpreting in vitro studies. The guide also visualizes the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms underlying the anti-platelet effects of this compound.

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to thromboembolic diseases such as myocardial infarction and stroke. Antiplatelet agents are therefore a cornerstone of cardiovascular disease therapy. This compound, a prostaglandin E1 analog, is expected to exert its anti-platelet effects by mimicking the action of endogenous prostacyclin (PGI2), a potent inhibitor of platelet aggregation. This document outlines the theoretical framework and practical methodologies for evaluating the in vitro anti-platelet activity of this compound.

Mechanism of Action: The cAMP Signaling Pathway

This compound, like other prostacyclin analogs, is anticipated to inhibit platelet aggregation primarily by increasing intracellular levels of cyclic adenosine monophosphate (cAMP)[1][2]. Upon binding to the prostacyclin (IP) receptor on the platelet surface, this compound is expected to activate the Gs alpha subunit of the associated G protein[1]. This activation stimulates adenylyl cyclase, the enzyme responsible for converting ATP to cAMP[3][4].

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several intracellular proteins. This phosphorylation cascade leads to a decrease in intracellular calcium mobilization and inhibits the activation of key signaling molecules involved in platelet aggregation, ultimately preventing the conformational change of the glycoprotein IIb/IIIa receptor necessary for fibrinogen binding and platelet cross-linking.

Quantitative Data on Platelet Inhibition (Illustrative)

The following tables summarize hypothetical quantitative data for the in vitro effect of this compound on platelet aggregation. These values are based on typical findings for other prostacyclin analogs and should be considered illustrative until specific experimental data for this compound becomes available.

Table 1: Illustrative IC50 Values of this compound on Platelet Aggregation Induced by Various Agonists

| Agonist | Agonist Concentration | Illustrative IC50 of this compound (nM) |

| ADP | 10 µM | 5.0 |

| Collagen | 2 µg/mL | 2.5 |

| Thrombin | 0.1 U/mL | 1.0 |

| Arachidonic Acid | 0.5 mM | 8.0 |

Table 2: Illustrative Effect of this compound on cAMP Levels in Platelets

| This compound Concentration (nM) | Fold Increase in cAMP (vs. vehicle control) |

| 0 | 1.0 |

| 1 | 2.5 |

| 5 | 8.0 |

| 10 | 15.0 |

| 50 | 35.0 |

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for in vitro platelet aggregation studies. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.

-

Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C.

-

Aggregation Induction: Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission for 5-10 minutes using a light transmission aggregometer.

-

Data Analysis: The maximum aggregation percentage is calculated, with 0% aggregation set by PRP and 100% by PPP. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is determined from the dose-response curve.

cAMP Immunoassay

To confirm the mechanism of action of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) can be used to measure intracellular cAMP levels in platelets.

Methodology:

-

Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.

-

Incubation: Incubate the washed platelets with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Cell Lysis: Stop the reaction and lyse the platelets using a lysis buffer provided in a commercial cAMP assay kit.

-

ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the platelet lysate to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP tracer.

-

Detection: After incubation and washing steps, add a substrate solution and measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The concentration of cAMP in the samples is inversely proportional to the absorbance and can be calculated from a standard curve.

Conclusion

While specific in vitro data for this compound's effect on platelet aggregation is not yet widely published, its classification as a PGE1 analog provides a strong basis for predicting its mechanism of action and inhibitory profile. The experimental protocols and illustrative data presented in this guide offer a comprehensive framework for researchers to investigate the anti-platelet properties of this compound. Further in vitro studies are essential to definitively characterize its potency and therapeutic potential as an anti-thrombotic agent.

References

- 1. Platelet aggregation through prothrombinase activation induced by non-aggregant doses of platelet agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecraprost (AS-013): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecraprost (AS-013) is a synthetic prodrug of Prostaglandin E1 (PGE1), a potent vasoactive and platelet-inhibitory compound. Developed for therapeutic applications where targeted and sustained PGE1 activity is desired, this compound has been investigated for its potential in treating peripheral arterial disease. This technical guide provides an in-depth overview of the discovery, initial synthesis, and mechanism of action of this compound, with a focus on the experimental protocols and quantitative data relevant to its preclinical and clinical development.

Discovery and Development

This compound was developed to overcome the limitations of systemically administered PGE1, which include rapid metabolism and a short biological half-life. The core concept behind this compound is its formulation as a prodrug encapsulated within lipid microspheres. This formulation is designed to protect the active PGE1 moiety from premature degradation and to facilitate its delivery to target tissues. The development of this compound was primarily undertaken by Mitsubishi Pharma Corporation and Asahi Glass.[1] Clinical trials have explored its efficacy in conditions such as intermittent claudication and critical limb ischemia.[2][3][4]

Initial Synthesis of this compound (AS-013)

The initial synthesis of this compound (AS-013) has been described through two primary routes, involving the coupling of key intermediates to construct the prostaglandin scaffold.

Experimental Protocols:

Route 1:

-

Preparation of the Organocuprate Reagent: (1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene is treated with butyllithium in diethyl ether.

-

Conjugate Addition: The resulting organolithium species is reacted with 7-[3(R)-(tert-butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl] heptanoic acid butyl ester in the presence of a tributylphosphine-copper(I) iodide complex and tributylphosphine in diethyl ether to form a protected intermediate.

-

Acylation: The intermediate is then treated with butyric anhydride.

-

Deprotection: The tert-butyldimethylsilyl (TBDMS) protecting groups are removed using hydrofluoric acid in an acetonitrile/water mixture to yield this compound.

Route 2 (Alternative Protection Strategy):

-

Esterification: The carboxylic acid precursor is esterified with butyl iodide in dimethyl sulfoxide (DMSO) using diisopropylamine.

-

Protection of Hydroxyl Group: The resulting derivative is protected by reaction with 3,4-dihydro-2H-pyran.

-

Coupling Reaction: The protected cyclopentenone derivative is coupled with (1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene using tert-butyllithium and a tributylphosphine-copper(I) iodide complex in diethyl ether.

-

Acylation: The resulting adduct is reacted with butyric anhydride.

-

Deprotection: The protecting groups are removed in a three-step sequence: a. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). b. Acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane with pyridine. c. Pyridinium p-toluenesulfonate (PPTS) in ethanol.

Mechanism of Action: Prostaglandin E1 Receptor Signaling

As a prodrug of PGE1, the pharmacological effects of this compound are mediated through the activation of the four prostaglandin E receptor subtypes: EP1, EP2, EP3, and EP4. These G-protein coupled receptors are expressed on various cell types, including vascular smooth muscle cells and platelets, and their activation triggers distinct downstream signaling cascades.

Signaling Pathways of PGE1 Receptors:

References

- 1. uh-ir.tdl.org [uh-ir.tdl.org]

- 2. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adjunctive parenteral therapy with lipo-ecraprost, a prostaglandin E1 analog, in patients with critical limb ischemia undergoing distal revascularization does not improve 6-month outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecraprost and its Intended Role in Microcirculation: A Technical Review of a Discontinued Agent

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecraprost, a lipid-encapsulated prodrug of prostaglandin E1 (PGE1), was developed with the therapeutic goal of improving microcirculatory function in patients with severe peripheral arterial disease, specifically critical limb ischemia (CLI). The rationale for its development was based on the well-established vasodilatory and anti-platelet aggregation properties of PGE1, which are crucial for maintaining blood flow in the microvasculature. However, extensive clinical investigation, including Phase 3 trials, led to the discontinuation of its development due to a lack of demonstrated efficacy in improving key clinical outcomes. This technical guide provides a comprehensive overview of this compound, its theoretical mechanism of action on microcirculation based on its nature as a PGE1 analog, a summary of the clinical trial data that led to its discontinuation, and a detailed look at the experimental protocols used in its evaluation.

Introduction: The Challenge of Microcirculatory Dysfunction in Critical Limb Ischemia

Critical limb ischemia represents the most severe manifestation of peripheral arterial disease, characterized by inadequate blood flow to the lower extremities, leading to rest pain, ischemic ulcers, and a high risk of amputation. The pathophysiology of CLI is deeply rooted in the impairment of the microcirculation. Beyond large vessel obstruction, dysfunction at the level of arterioles, capillaries, and venules, including endothelial dysfunction, inflammation, and platelet aggregation, contributes significantly to tissue ischemia.

Prostaglandin E1 (PGE1) is an endogenous eicosanoid with potent effects on the microvasculature. Its therapeutic potential lies in its ability to induce vasodilation, inhibit platelet aggregation, and modulate inflammatory responses, all of which are critical for improving blood flow and oxygen delivery to ischemic tissues.[1][2] this compound was designed as a stable, lipid-encapsulated prodrug to deliver PGE1 to the sites of ischemia.

Putative Mechanism of Action of this compound on Microcirculation

As a prodrug of PGE1, the intended pharmacological effects of this compound on the microcirculation are attributable to the actions of its active metabolite, PGE1. The proposed signaling pathway is initiated by the binding of PGE1 to specific E-type prostanoid (EP) receptors on the surface of vascular smooth muscle cells and platelets.[3][4]

The primary pathway involves the activation of EP2 and EP4 receptors, which are coupled to the Gs alpha subunit of G-proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]

In vascular smooth muscle cells , elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation. This action at the arteriolar level is expected to increase blood flow through the microvascular network.

In platelets , the increase in cAMP inhibits platelet activation and aggregation, a crucial step in preventing the formation of microthrombi that can further obstruct the microcirculation.

The following diagram illustrates the putative signaling pathway of this compound (via PGE1) in vascular smooth muscle cells.

Clinical Development and Discontinuation

This compound underwent several clinical trials to evaluate its safety and efficacy in treating critical limb ischemia. Despite the strong theoretical rationale, the clinical development program for this compound was ultimately terminated as the studies failed to demonstrate a significant clinical benefit over placebo.

Summary of Key Clinical Trial Data

The following table summarizes the results from a pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT00059644) in patients with critical limb ischemia who were not candidates for revascularization.

| Outcome Measure (at 6 months) | This compound Group | Placebo Group | p-value |

| Amputation Rate | 16.2% (29/179) | 13.0% (23/177) | NS |

| Mortality Rate | 10.1% (18/179) | 5.6% (10/177) | NS |

| Amputation-free Survival | Not Reported | Not Reported | No significant difference |

| Changes in Lower-Extremity Hemodynamics | No significant improvement | No significant improvement | No significant difference |

NS: Not Significant

A similar lack of efficacy was observed in a trial of this compound as an adjunctive therapy following distal revascularization in CLI patients. In this study, there were no significant differences in the primary endpoint of amputation-free survival at 180 days between the this compound and placebo groups. Specifically, 19 major amputations occurred in the placebo group and 17 in the lipo-ecraprost group, while there were 19 deaths in the placebo group and 13 in the lipo-ecraprost group.

Experimental Protocols: A Closer Look at a Phase 3 Trial

To provide a deeper understanding of how the effects of this compound were evaluated, this section details the methodology of a key Phase 3 clinical trial (NCT00059644).

Study Title: Efficacy/Safety of this compound in Lipid Emulsion for Treatment of Critical Leg Ischemia Due to Peripheral Arterial Disease.

Study Design:

-

Type: Randomized, multicenter, double-blind, placebo-controlled, parallel-group.

-

Primary Purpose: Treatment.

-

Enrollment: 560 participants.

Inclusion Criteria:

-

Patients with critical leg ischemia (CLI) defined by distal extremity pain at rest or the presence of peripheral ischemic ulcers.

-

Severe hemodynamic impairment confirmed by ankle systolic pressure, toe systolic pressure, or transcutaneous partial pressure of oxygen (TcPO2).

-

Patients for whom standard revascularization treatment options had been exhausted.

Intervention:

-

Experimental Group: Lipo-ecraprost (60 µg) administered intravenously.

-

Control Group: Placebo (lipid emulsion vehicle).

-

Administration Schedule: Daily infusions, 5 days per week, for a total of 8 weeks.

Primary Outcome Measures:

-

Composite endpoint of death or amputation above the level of the ankle at 180 days (6 months).

Secondary Outcome Measures:

-

Reduction in major amputation rate.

-

Reduction in mortality rate.

-

Improvement in complete ulcer healing.

-

Improvement in pain at rest.

-

Improvement in quality of life.

-

Improvement in hemodynamic measurements.

The workflow for this clinical trial is illustrated in the diagram below.

Conclusion

This compound represents a rational therapeutic approach to improving microcirculation in critical limb ischemia, based on the well-understood pharmacology of its active metabolite, prostaglandin E1. The intended mechanism of action, involving cAMP-mediated vasodilation and anti-platelet effects, holds theoretical promise for alleviating the microcirculatory dysfunction that characterizes this severe disease state. However, the comprehensive clinical trial program for this compound ultimately failed to translate this theoretical benefit into improved clinical outcomes for patients. The discontinuation of its development underscores the significant challenges in treating critical limb ischemia and the complex nature of microcirculatory disease, which may not be adequately addressed by a single therapeutic modality. The data and protocols from the this compound clinical trials remain a valuable resource for researchers and drug developers in the ongoing effort to find effective treatments for this debilitating condition.

References

- 1. Prostaglandin E1 Increases Microcirculation in Random Pattern Flaps on Rats Measured with Laser Doppler Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E1 protects coronary microvascular function via the glycogen synthase kinase 3β-mitochondrial permeability transition pore pathway in rat hearts subjected to sodium laurate-induced coronary microembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape: A Technical Guide to the Active Metabolites of Ecraprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecraprost, a since-discontinued investigational drug, was developed as a prodrug of Prostaglandin E1 (PGE1). Its therapeutic potential was predicated on the physiological effects of its active metabolites following in vivo conversion. This technical guide provides a comprehensive overview of the molecular targets of this compound's active metabolites, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. The primary active metabolite is PGE1, with its subsequent metabolic products exhibiting varying degrees of biological activity.

Active Metabolites of this compound

Upon administration, this compound is metabolized to release its active form, Prostaglandin E1 (PGE1). PGE1 undergoes further metabolism, primarily through oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond, leading to the formation of several metabolites. The key active and inactive metabolites are detailed below.

Table 1: Key Metabolites of Prostaglandin E1 and their Biological Activity

| Metabolite | Abbreviation | Biological Activity | Notes |

| Prostaglandin E1 | PGE1 | Active | The primary active metabolite of this compound. |

| 13,14-dihydro-Prostaglandin E1 | PGE0 | Active | Potency comparable to or slightly greater than PGE1 in some assays[1][2]. |

| 15-keto-Prostaglandin E1 | 15-keto-PGE1 | Inactive | Greatly diminished biological activity compared to PGE1[3]. |

| 13,14-dihydro-15-keto-Prostaglandin E1 | 15-keto-PGE0 | Inactive | Weakly inhibits ADP-induced platelet aggregation at high concentrations[4]. |

Molecular Targets: The Prostaglandin EP Receptors

The physiological effects of PGE1 and its active metabolite, PGE0, are mediated through their interaction with a family of G-protein coupled receptors (GPCRs) known as the prostaglandin E receptors (EP receptors). There are four subtypes of EP receptors, designated EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.

Table 2: Prostaglandin E1 Receptor Subtypes and Signaling

| Receptor | G-Protein Coupling | Primary Second Messenger | Downstream Signaling Cascade |

| EP1 | Gq | ↑ Intracellular Ca²⁺ | Activation of Phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilizes intracellular calcium and activates Protein Kinase C (PKC)[5]. |

| EP2 | Gs | ↑ cAMP | Activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). |

| EP3 | Gi | ↓ cAMP | Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. |

| EP4 | Gs | ↑ cAMP | Activation of adenylyl cyclase, leading to increased cAMP levels and PKA activation. Can also signal through β-arrestin pathways. |

Quantitative Analysis of Metabolite-Receptor Interactions

The affinity and potency of PGE1 and its metabolites at the EP receptors are critical determinants of their biological effects. While comprehensive data for all metabolites across all receptor subtypes is not extensively available, key quantitative findings are summarized below.

Table 3: Binding Affinities and Potency of PGE1 and its Metabolites

| Ligand | Receptor | Assay Type | Value | Species | Reference |

| PGE1 | EP1 | Binding Affinity (Kd) | ~40 nM | Mouse | |

| PGE1 | Platelets | Platelet Aggregation Inhibition (IC₅₀) | 40 nM | Human | |

| 13,14-dihydro-PGE1 (PGE0) | Platelets | Platelet Aggregation Inhibition (IC₅₀) | 31 nM | Human | |

| 13,14-dihydro-15-keto-PGE2 | EP2 | Binding Affinity (Ki) | 12 µM | CHO Cells | |

| 13,14-dihydro-15-keto-PGE2 | EP4 | Binding Affinity (Ki) | 57 µM | CHO Cells | |

| 13,14-dihydro-15-keto-PGE2 | EP2 | Adenylate Cyclase Activity (EC₅₀) | >18 µM | CHO Cells | |

| 13,14-dihydro-15-keto-PGE2 | EP4 | Adenylate Cyclase Activity (EC₅₀) | >38 µM | CHO Cells | |

| 15-keto-PGE2 | EP2 | Binding Affinity (IC₅₀) | 118 nM | HEK-EP2 Cells | |

| 15-keto-PGE2 | EP4 | Binding Affinity (IC₅₀) | Not specified, weaker than PGE2 | HEK-EP4 Cells |

*Data for PGE2 metabolites are included as a proxy for the expected activity of PGE1 metabolites due to structural similarity and available data.

Signaling Pathways of EP Receptors

The activation of EP receptors by PGE1 initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.

Caption: EP1 Receptor Signaling Pathway.

Caption: EP2/EP4 Receptor Signaling Pathway.

Caption: EP3 Receptor Signaling Pathway.

Experimental Protocols

The characterization of the interaction between PGE1 metabolites and EP receptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of unlabeled ligands (e.g., PGE1 metabolites) by measuring their ability to displace a radiolabeled ligand from the receptor.

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the EP receptor of interest are homogenized and centrifuged to isolate a membrane fraction. Protein concentration is determined.

-

Assay Setup: In a multi-well plate, a fixed amount of membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled competitor (PGE1 or its metabolites).

-

Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. A competition curve is generated, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Second Messenger Assays

These functional assays measure the downstream consequences of receptor activation, such as changes in intracellular cAMP or calcium levels.

1. cAMP Measurement Assay:

-

Principle: Used for Gs- and Gi-coupled receptors (EP2, EP4, and EP3). Agonist binding to Gs-coupled receptors increases cAMP, while binding to Gi-coupled receptors decreases forskolin-stimulated cAMP production.

-

Methodology:

-

Cells expressing the EP receptor are seeded in a multi-well plate.

-

For Gi-coupled receptors, cells are stimulated with forskolin to induce a basal level of cAMP.

-

Cells are then treated with varying concentrations of the test compound (PGE1 or metabolites).

-

After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

2. Intracellular Calcium Mobilization Assay:

-

Principle: Used for Gq-coupled receptors (EP1). Agonist binding leads to an increase in intracellular calcium concentration.

-

Methodology:

-

Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The baseline fluorescence is measured.

-

The test compound is added, and the change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

-

The increase in fluorescence corresponds to the rise in intracellular calcium. Dose-response curves are constructed to determine the EC₅₀ of the agonist.

-

Conclusion

This compound acts as a prodrug for PGE1, which, along with its active metabolite 13,14-dihydro-PGE1, exerts its biological effects primarily through the four subtypes of prostaglandin EP receptors. The differential activation of these receptors, each linked to distinct signaling pathways, underlies the diverse physiological responses to PGE1. While PGE1 and PGE0 are potent agonists, their subsequent metabolites, 15-keto-PGE1 and 13,14-dihydro-15-keto-PGE1, are largely inactive. A thorough understanding of the interactions between these metabolites and their molecular targets, as elucidated by the experimental protocols described herein, is fundamental for the rational design and development of novel prostaglandin-based therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (ab141716)| Abcam中文官网 [abcam.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results and Mechanistic Overview of Ecraprost

An In-depth Technical Guide for Researchers and Drug Development Professionals

Note: The clinical development of Ecraprost (a prodrug of Prostaglandin E1) was discontinued. The following information is a synthesis of publicly available data from its clinical trials and the established mechanism of action for its active form, Prostaglandin E1.

Quantitative Data Summary from a Phase III Clinical Trial

A pivotal Phase III, randomized, multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy of lipo-ecraprost in patients with critical leg ischemia (CLI) who were not candidates for revascularization. The study was terminated prematurely due to futility based on an interim analysis.[1] The primary endpoint was the composite of death or amputation above the ankle at 6 months.[1]

| Outcome Measure | Lipo-Ecraprost (n=179) | Placebo (n=177) |

| Amputations at 6 Months | 29 | 23 |

| Deaths at 6 Months | 18 | 10 |

| Total Patients Randomized | - | 383 (of a planned 560) |

| Patients Receiving at Least One Dose | 179 | 177 |

| Patients Lost to Follow-up | - | 23 |

Data sourced from a study published in the Journal of Vascular Surgery.[1]

A separate study evaluating lipo-ecraprost as an adjunctive therapy after distal revascularization in CLI patients also showed no significant benefit. In this trial, there were 17 major amputations in the lipo-ecraprost group and 19 in the placebo group at 180 days. There were 13 deaths in the lipo-ecraprost group and 19 in the placebo group.[2]

Experimental Protocol: Phase III Study of Lipo-Ecraprost in CLI

This section details the methodology for the key Phase III trial of lipo-ecraprost in patients with critical leg ischemia who had no revascularization options.[1]

-

Study Design: The trial was a randomized, multicenter, double-blind, and placebo-controlled study.

-

Patient Population: Patients with a diagnosis of critical leg ischemia (CLI) who were not candidates for surgical or endovascular revascularization were enrolled.

-

Intervention:

-

Treatment Group: Received 60 µg of lipo-ecraprost.

-

Control Group: Received a matching placebo.

-

-

Administration: The study drug was administered intravenously five days a week for a total of eight weeks.

-

Primary Endpoint: The primary outcome measure was the rate of the composite endpoint of death or amputation above the level of the ankle at 180 days (6 months).

Presumed Signaling Pathway of this compound (as a Prostaglandin E1 Analog)

This compound is a prodrug that is converted to Prostaglandin E1 (PGE1). PGE1 exerts its effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. The vasodilatory and anti-platelet aggregation effects, which were of primary interest for treating CLI, are predominantly mediated through the EP2 and EP4 receptors. These receptors are coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets that result in smooth muscle relaxation and vasodilation. PGE1 can also bind to the EP1 receptor, which is coupled to a Gq protein, leading to an increase in intracellular calcium.

Experimental Workflow of the Phase III CLI Trial

The following diagram illustrates the logical flow of the Phase III clinical trial for lipo-ecraprost in patients with critical leg ischemia.

References

Ecraprost for Diabetic Neuropathy: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diabetic neuropathy is a prevalent and debilitating complication of diabetes, with limited effective therapeutic options. This whitepaper explores the potential of Ecraprost, a prostacyclin analog, in the treatment of diabetic neuropathy. Due to the limited publicly available data on this compound for this specific indication, this document synthesizes findings from studies on similar prostacyclin analogs, particularly Iloprost, to build a comprehensive overview of the potential mechanism of action, preclinical evidence, and clinical assessment methodologies. The central hypothesis is that by activating the prostacyclin (IP) receptor, this compound could mitigate key pathological pathways in diabetic neuropathy, including improving nerve blood flow, modulating ion channel function, and potentially promoting nerve repair. This document provides a detailed examination of the underlying signaling pathways, experimental protocols for preclinical and clinical evaluation, and a structured presentation of available (surrogate) quantitative data.

Introduction: The Challenge of Diabetic Neuropathy

Diabetic neuropathy is a heterogeneous group of disorders affecting the peripheral nervous system in individuals with diabetes mellitus. It is the most common complication of diabetes, impacting up to 50% of patients. The pathogenesis is complex and multifactorial, involving metabolic and vascular insults to the nerves. Key mechanisms include the polyol pathway hyperactivity, accumulation of advanced glycation end-products (AGEs), oxidative stress, inflammation, and impaired nerve perfusion. These pathological changes lead to nerve fiber damage and loss, resulting in symptoms ranging from pain and paresthesia to loss of sensation, which can lead to foot ulcers and amputations.

Current treatments for diabetic neuropathy primarily focus on glycemic control to slow progression and symptomatic management of neuropathic pain. However, there is a significant unmet need for disease-modifying therapies that can halt or reverse the underlying nerve damage.

Mechanism of Action: Prostacyclin Analogs in Neuropathy

This compound, as a prostacyclin analog, is hypothesized to exert its therapeutic effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. The binding of prostacyclin analogs to the IP receptor primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is central to the potential benefits in diabetic neuropathy.

Vasodilation and Improved Nerve Perfusion

One of the key consequences of IP receptor activation is vasodilation. In the context of diabetic neuropathy, compromised endoneurial blood flow is a critical pathological feature. By inducing vasodilation of the vasa nervorum (the blood vessels supplying the nerves), prostacyclin analogs like this compound could improve nerve perfusion, thereby increasing the delivery of oxygen and nutrients and facilitating the removal of metabolic waste products.

Modulation of Neuronal Function

Beyond its vascular effects, the increase in intracellular cAMP can directly influence neuronal function. Elevated cAMP levels have been shown to activate protein kinase A (PKA), which can phosphorylate and modulate the activity of various ion channels and enzymes. Notably, studies with Iloprost in diabetic rats have demonstrated an increase in sciatic nerve Na+/K+-ATPase activity, an enzyme crucial for maintaining the electrochemical gradients necessary for nerve impulse conduction. The activity of this pump is known to be impaired in diabetic neuropathy.

Signaling Pathway

The signaling pathway initiated by prostacyclin analogs is depicted below.

Preclinical Evidence: Studies in Animal Models of Diabetic Neuropathy

Preclinical studies using animal models are essential for elucidating the mechanisms of action and evaluating the efficacy of new therapeutic agents. The streptozotocin (STZ)-induced diabetic rat is a widely used model for type 1 diabetes-related neuropathy.

Experimental Protocol: Iloprost in STZ-Induced Diabetic Rats

A key study investigated the effect of Iloprost, a stable prostacyclin analog, in STZ-induced diabetic rats. The following protocol was employed:

-

Animal Model: Male Wistar rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ). Diabetes was confirmed by measuring blood glucose levels.

-

Treatment: Iloprost was administered intraperitoneally at a dose of 10 µg/kg/day for one month.

-

Assessments:

-

Nerve Conduction Velocity (NCV): Measured in the tail nerve to assess nerve function.

-

Biochemical Analysis of Sciatic Nerve:

-

Sorbitol and myo-inositol concentrations were determined by high-performance liquid chromatography (HPLC) and enzymatic methods.

-

Cyclic AMP (cAMP) levels were measured by radioimmunoassay (RIA).

-

Na+/K+-ATPase activity was assessed using an enzyme cycling method.

-

-

The experimental workflow for such a preclinical study is outlined below.

Preclinical Findings with Iloprost

The study in STZ-induced diabetic rats yielded the following key findings:

-

Improved Nerve Conduction Velocity: Iloprost treatment significantly improved NCV in diabetic rats compared to the untreated diabetic group.

-

No Effect on Polyol Pathway: The sorbitol content in the sciatic nerve was not affected by Iloprost, suggesting that its mechanism is independent of the polyol pathway. Myo-inositol levels were slightly higher in the Iloprost group, but the difference was not statistically significant.

-

Increased cAMP and Na+/K+-ATPase Activity: The sciatic nerve of Iloprost-treated rats showed significantly higher levels of cAMP and Na+/K+-ATPase activity compared to untreated diabetic rats.

These findings suggest that the beneficial effects of Iloprost on nerve function in this model are likely mediated by the cAMP-PKA pathway leading to enhanced Na+/K+-ATPase activity.

Clinical Assessment of Diabetic Neuropathy

The evaluation of diabetic neuropathy in clinical trials involves a combination of subjective symptom scoring and objective functional and structural assessments.

Clinical Assessment Tools

-

Michigan Neuropathy Screening Instrument (MNSI): This is a widely used two-part screening tool.[1]

-

Part 1 (Questionnaire): A 15-item self-administered questionnaire about symptoms in the feet and legs. A higher score indicates a greater likelihood of neuropathy.[2]

-

Part 2 (Physical Examination): A brief physical assessment of the feet, including inspection for deformities and dry skin, assessment of vibration sensation at the great toe, and grading of ankle reflexes. A score greater than 2 out of 10 is considered abnormal.[1]

-

-

Quantitative Sensory Testing (QST): QST is a psychophysical method used to quantify sensory thresholds for various modalities, including vibration and temperature.[3] It provides a non-invasive and objective measure of sensory nerve function.[3]

Clinical Trial Data (Surrogate)

While specific clinical trial data for this compound in diabetic neuropathy is not publicly available, a study on Iloprost in patients with type 2 diabetes and peripheral arterial occlusive disease provides some relevant insights. The study was not designed to assess neuropathy as a primary endpoint, but it provides information on the administration and safety of a prostacyclin analog in a diabetic population.

Table 1: Summary of a Clinical Study with Iloprost in Diabetic Patients

| Parameter | Details |

| Study Design | Randomized, placebo-controlled |

| Patient Population | Type 2 diabetic patients with peripheral arterial occlusive disease |

| Intervention | Intravenous infusion of Iloprost |

| Primary Outcome | Changes in cardiovascular risk factors |

| Neuropathy-related Data | While not a primary focus, subjective improvements in symptoms like pain and cold sensation have been reported in other open-label studies of Iloprost in diabetic neuropathy. Objective measures like NCV showed little improvement in those studies. |

Future Directions and Conclusion

The preclinical evidence for the prostacyclin analog Iloprost in a rat model of diabetic neuropathy is promising, suggesting a mechanism of action that is distinct from existing therapies and targets key aspects of neuropathy pathophysiology, namely impaired nerve perfusion and reduced Na+/K+-ATPase activity. While direct clinical data for this compound in diabetic neuropathy is lacking, the mechanistic rationale and the findings with a similar compound warrant further investigation.

Future research should focus on:

-

Preclinical studies with this compound: To confirm its efficacy and further elucidate its mechanism of action in animal models of both type 1 and type 2 diabetic neuropathy.

-

Phase II clinical trials: Well-designed, randomized, placebo-controlled trials are needed to evaluate the safety and efficacy of this compound in patients with diabetic neuropathy. Such trials should incorporate a comprehensive set of outcome measures, including validated symptom scores (e.g., MNSI), quantitative sensory testing, and nerve conduction studies.

References

Methodological & Application

Application Notes & Protocols: Formulation of Ecraprost Lipid Emulsion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecraprost is a prostaglandin E1 (PGE1) analog that has been investigated for its therapeutic potential in treating conditions such as critical limb ischemia.[1][2][3] The formulation of this compound in a lipid emulsion is a strategic approach to enhance its stability and facilitate targeted delivery, potentially improving its efficacy and safety profile.[3][4] Lipid emulsions are effective carriers for lipophilic drugs, offering advantages such as increased solubility, protection from degradation, and the possibility of passive targeting to inflamed tissues. This document provides a detailed protocol for the formulation and characterization of a representative this compound lipid emulsion, based on established methodologies for parenteral lipid nanoemulsions.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the formulation and characterization of a lipid emulsion suitable for intravenous drug delivery. These values are representative and may require optimization for a specific this compound formulation.

Table 1: Representative Formulation Composition

| Component | Function | Concentration (% w/v) |

| This compound | Active Pharmaceutical Ingredient | 0.006 |

| Medium-Chain Triglycerides (MCT) | Oil Phase | 10.0 |

| Soybean Oil | Oil Phase | 10.0 |

| Egg Lecithin | Emulsifier | 1.2 |

| Oleic Acid | Stabilizer | 0.3 |

| Glycerol | Tonicity Agent | 2.25 |

| Water for Injection | Aqueous Phase | q.s. to 100 |

Table 2: Physicochemical Characterization Parameters

| Parameter | Method | Typical Value |

| Mean Particle Size | Dynamic Light Scattering (DLS) | 100 - 200 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry | -30 to -50 mV |

| Drug Encapsulation Efficiency | HPLC | > 95% |

| pH | pH meter | 6.0 - 8.0 |

| Osmolality | Osmometer | 280 - 320 mOsm/kg |

Experimental Protocols

Preparation of this compound Lipid Emulsion

This protocol describes the preparation of a sterile this compound lipid emulsion using a high-pressure homogenization method.

Materials:

-

This compound

-

Medium-Chain Triglycerides (MCT)

-

Soybean Oil

-

Egg Lecithin

-

Oleic Acid

-

Glycerol

-

Water for Injection (WFI)

-

Nitrogen gas

-

0.22 µm sterile filter

Equipment:

-

High-shear mixer

-

High-pressure homogenizer

-

Autoclave

-

Aseptic processing area (e.g., laminar flow hood)

Procedure:

-

Preparation of the Oil Phase:

-

In a sterile, nitrogen-purged vessel, dissolve the specified amount of this compound in the mixture of Medium-Chain Triglycerides and Soybean Oil.

-

Gently heat to 60-70°C under continuous stirring until a clear solution is obtained.

-

Add the egg lecithin and oleic acid to the oil phase and continue stirring until fully dispersed.

-

-

Preparation of the Aqueous Phase:

-

In a separate sterile vessel, dissolve glycerol in Water for Injection.

-

Heat the aqueous phase to 60-70°C.

-

-

Formation of the Coarse Emulsion:

-

Gradually add the hot oil phase to the hot aqueous phase under high-shear mixing.

-

Continue mixing for 15-30 minutes to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer at 10,000-20,000 psi for 5-10 cycles.

-

Maintain the temperature of the emulsion at or below 40°C during homogenization by using a cooling system.

-

Collect the resulting nanoemulsion in a sterile container.

-

-

Sterilization and Packaging:

-

Aseptically filter the final lipid emulsion through a 0.22 µm sterile filter.

-

Fill the sterile emulsion into sterile glass vials under a nitrogen atmosphere.

-

Seal the vials and store them at 2-8°C, protected from light.

-

Characterization of the Lipid Emulsion

2.2.1. Particle Size and Zeta Potential Analysis

-

Principle: Dynamic Light Scattering (DLS) is used to measure the mean particle size and polydispersity index (PDI), while Laser Doppler Velocimetry measures the zeta potential, which indicates the surface charge and stability of the emulsion.

-

Procedure:

-

Dilute the lipid emulsion with WFI to an appropriate concentration.

-

Transfer the diluted sample to a measurement cuvette.

-

Analyze the sample using a DLS instrument to determine the mean particle size and PDI.

-

For zeta potential, use an appropriate electrode-containing cuvette and measure using the same instrument.

-

2.2.2. Determination of Encapsulation Efficiency

-

Principle: The amount of unencapsulated this compound is separated from the lipid emulsion, and the encapsulated amount is calculated by subtracting the unencapsulated amount from the total amount of the drug.

-

Procedure:

-

Use ultracentrifugation or a centrifugal filter device to separate the aqueous phase (containing unencapsulated drug) from the lipid droplets.

-

Quantify the concentration of this compound in the aqueous phase using a validated HPLC method.

-

Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

2.2.3. Stability Studies

-

Principle: The physical and chemical stability of the lipid emulsion is assessed over time under different storage conditions.

-

Procedure:

-

Store the vials of this compound lipid emulsion at specified conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

-

At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:

-

Appearance (visual inspection for phase separation or discoloration).

-

Mean particle size and PDI.

-

Zeta potential.

-

pH.

-

This compound content and purity (by HPLC).

-

-

Signaling Pathway and Workflow Diagrams

Mechanism of Action of PGE1 Analogs

Prostaglandin E1 (PGE1) and its analogs, such as this compound, exert their effects by binding to prostanoid receptors on the surface of target cells, such as vascular smooth muscle cells and platelets. This binding initiates a G-protein-coupled signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels result in vasodilation, inhibition of platelet aggregation, and other cytoprotective effects.

Caption: Signaling pathway of this compound (a PGE1 analog).

Experimental Workflow for Formulation and Characterization

The following diagram outlines the logical flow of the experimental work, from the initial preparation of the lipid emulsion to its final characterization and stability assessment.

Caption: Experimental workflow for this compound lipid emulsion.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. meddatax.com [meddatax.com]

- 3. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Purification of Ecraprost for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of Ecraprost, a prodrug of Prostaglandin E1 (PGE1). The protocols outlined below are intended for research purposes and are based on established synthetic strategies for prostaglandin analogues.

Overview of this compound

This compound (CAS No. 136892-64-3), also known as AS-013, is a synthetic prodrug of the naturally occurring prostaglandin E1.[1] Its chemical name is Butyl (4R,5R)-2,4-dihydroxy-5-[(1E,3S)-3-hydroxy-1-octenyl]-1-cyclopentene-1-heptanoate, 2-butyrate. As a prodrug, this compound is designed to be converted into the active therapeutic agent, PGE1, within the body. This approach can improve the drug's stability and pharmacokinetic profile. This compound has been investigated for its potential therapeutic effects in conditions such as peripheral arterial disease, where it is believed to exert its effects by inhibiting platelet adhesion and macrophage infiltration.[2]

Chemical Structure:

Synthesis of this compound

The synthesis of this compound can be approached through a convergent strategy, typically involving the coupling of key intermediates representing the upper and lower side chains to a central cyclopentenone core. The following protocol is a representative synthesis based on common methods for prostaglandin synthesis.

Synthetic Strategy Overview

A common approach involves the preparation of two key fragments: a protected cyclopentenone derivative with the heptanoate side chain and an iodo-octenyl fragment for the lower side chain. These fragments are then coupled, followed by functional group manipulations and deprotection to yield the final product.

A logical workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route. Note: Specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be optimized for best results. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

(1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene (Fragment B precursor)

-

7-[3(R)-(tert-butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl] heptanoic acid butyl ester (Fragment A)

-

n-Butyllithium (n-BuLi)

-

Tributylphosphine-copper(I) iodide complex

-

Tributylphosphine

-

Butyric anhydride

-

Hydrofluoric acid (HF) in acetonitrile/water

-

Anhydrous ethyl ether

-

Acetonitrile

-

Standard laboratory glassware and purification equipment

Procedure:

-

Coupling Reaction:

-

Dissolve (1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene in anhydrous ethyl ether.

-

Cool the solution to -78 °C and add n-butyllithium dropwise.

-

In a separate flask, prepare a solution of 7-[3(R)-(tert-butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl] heptanoic acid butyl ester in anhydrous ethyl ether.

-

Add the tributylphosphine-copper(I) iodide complex and tributylphosphine to the ester solution.

-

Slowly add the lithiated octene solution to the ester solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

-

-

Butyrylation:

-

Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., dichloromethane).

-

Add butyric anhydride and a suitable base (e.g., pyridine or DMAP).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the butyrylated intermediate in a mixture of acetonitrile and water.

-

Carefully add hydrofluoric acid (HF) to the solution at 0 °C. Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the reaction at 0 °C until the silyl protecting groups are removed (monitored by TLC).

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purification of this compound

Purification of the crude this compound is critical to obtain a high-purity product for research applications. Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose due to the lipophilic nature of the compound.

Purification Strategy

A multi-step purification strategy may be necessary, starting with flash column chromatography to remove major impurities, followed by preparative HPLC for final purification.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification by Preparative HPLC

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or acetic acid (optional, for pH adjustment)

-

Rotary evaporator

Procedure:

-

Method Development (Analytical Scale):

-

Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water.

-

-

Preparative HPLC:

-

Dissolve the crude this compound from the synthesis in a minimal amount of the mobile phase.

-

Inject the dissolved sample onto the preparative C18 column.

-

Elute with a gradient of acetonitrile in water. A typical gradient might be from 40% to 90% acetonitrile over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 205-220 nm).

-

Collect fractions corresponding to the this compound peak.

-

-

Purity Analysis and Product Isolation:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the fractions with the desired purity.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a solid or oil.

-

| Purification Parameter | Typical Conditions |

| Chromatography Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 silica gel, 10 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 90% B over 30 min |

| Flow Rate | Dependent on column dimensions |

| Detection | UV at 210 nm |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Parameter | Expected Outcome |

| HPLC | Purity | >98% |

| Retention Time | Dependent on specific method | |

| Mass Spectrometry (MS) | Molecular Ion | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₈H₄₈O₆ |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for aliphatic chains, olefinic protons, and protons adjacent to hydroxyl and ester groups. |

| ¹³C NMR | Chemical Shifts (δ) | Characteristic peaks for carbonyl carbons, olefinic carbons, and carbons of the aliphatic chains. |

Mechanism of Action: Prostaglandin E1 Receptor Signaling

As a prodrug of PGE1, this compound's biological activity is mediated through the activation of prostaglandin E receptors (EP receptors). There are four main subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.

Caption: Simplified signaling pathways of Prostaglandin E1 receptors.

The activation of these pathways leads to a variety of cellular responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation, which are the basis for the therapeutic applications of PGE1 and its prodrugs.

References

Application Notes and Protocols for In Vivo Administration of Ecraprost (as a Prostaglandin E1 Analog) in Rodent Models

Disclaimer: No specific preclinical studies on the in vivo administration of a compound named "Ecariprost" in rodent models were identified in the available literature. The following application notes and protocols are based on published research on "lipo-ecraprost," a lipid-encapsulated prostaglandin E1 (PGE1) prodrug, and other closely related liposomal PGE1 analogs. These protocols are intended to provide a representative framework for researchers and should be adapted based on specific experimental goals and further literature review.

Introduction

Ecraprost is understood to be a lipid-encapsulated formulation of a prostaglandin E1 (PGE1) analog. PGE1 and its analogs are potent vasodilators with anti-platelet, anti-inflammatory, and cytoprotective properties. In rodent models, PGE1 analogs have been investigated for their therapeutic potential in various conditions, including ischemia, inflammation, and neurodegeneration.[1][2] The liposomal formulation is designed to improve the stability and delivery of the active compound to target tissues.[3]

These application notes provide an overview of the in vivo administration of liposomal PGE1 analogs in rodent models, including recommended protocols for ischemia and inflammation models, and a summary of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the in vivo effects of liposomal PGE1 analogs in rodent models.

Table 1: Efficacy of Lipo-PGE1 in a Rat Model of Ischemic Stroke [1]

| Parameter | Control Group (Saline) | Lipo-PGE1 Group (10 µg/kg/day) | Outcome |

| Vascular Density (peri-infarct) at 14 days | Lower | Significantly Increased | Promotion of angiogenesis |

| Neurological Score at 14 days | Higher (more deficit) | Significantly Improved | Improved functional recovery |

Table 2: Effects of Lipo-PGE1 in a Rat Model of Acute Lung Injury [4]

| Parameter | Control Group (IL-1α only) | Lipo-PGE1 Post-treatment Group | Outcome |

| Lung Albumin Leak | Increased | Significantly Decreased | Reduction of lung leak |

| Lung Myeloperoxidase Activity | Increased | Significantly Decreased | Reduction of neutrophil accumulation |

Table 3: Effects of PGE1 in a Rabbit Model of Myocardial Ischemia-Reperfusion

| Parameter | Control Group (Placebo) | Free PGE1 Group | Lipo-PGE1 Group | Outcome |

| Infarct Size (% of risk region) | 44.57 ± 5.46 | 42.09 ± 6.93 | 32.20 ± 4.70 | Lipo-PGE1 significantly reduced infarct size |

| Serum CPK (during reperfusion) | High | High | Significantly Reduced | Attenuation of myocardial injury |

| Serum MDA (during reperfusion) | High | High | Significantly Reduced | Reduction of oxidative stress |

| Serum SOD (during reperfusion) | Low | Low | Significantly Increased | Enhancement of antioxidant defense |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of liposomal PGE1 analogs in rodent models.

Protocol 1: Administration of Lipo-PGE1 in a Rat Model of Ischemic Stroke

This protocol is adapted from studies investigating the neuroprotective effects of lipo-PGE1.

Objective: To evaluate the therapeutic efficacy of lipo-PGE1 in promoting neurogenesis and angiogenesis following focal cerebral ischemia in rats.

Animal Model:

-

Species: Adult male Sprague-Dawley rats

-

Weight: 250-300 g

-

Model: Permanent distal middle cerebral artery occlusion (MCAO)

Materials:

-

Liposomal PGE1 (lipo-PGE1)

-

Sterile 0.9% saline

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Intravenous (IV) infusion pump

Procedure:

-

MCAO Surgery: Induce focal cerebral ischemia by permanently occluding the distal middle cerebral artery as per established surgical protocols.

-

Drug Preparation: Reconstitute or dilute the lipo-PGE1 formulation in sterile 0.9% saline to the desired concentration.

-

Administration:

-

Route: Intravenous (IV) infusion, typically via the tail vein.

-

Dose: 10 µg/kg/day.

-

Timing: Begin administration 24 hours after MCAO.

-

Duration: Administer daily for 6 consecutive days.

-

-

Control Group: Administer an equivalent volume of 0.9% saline using the same route and schedule.

-

Outcome Assessment:

-

Neurological Function: Evaluate neurological deficits at specified time points (e.g., 1, 3, 7, and 14 days post-MCAO) using a standardized scoring system.

-

Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemical staining to assess vascular density (e.g., using an endothelial cell marker like RECA-1) and neurogenesis (e.g., using BrdU incorporation and neuronal markers like NeuN) in the peri-infarct area.

-

Infarct Volume: Measure the infarct volume using TTC staining.

-

Protocol 2: Administration of Lipo-PGE1 in a Rat Model of Acute Inflammation

This protocol is based on studies evaluating the anti-inflammatory effects of lipo-PGE1.

Objective: To assess the ability of lipo-PGE1 to suppress acute inflammation in a subcutaneous air pouch model in rats.

Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

-

Model: Subcutaneous air pouch induced by monosodium urate (MSU) crystals.

Materials:

-

Liposomal PGE1 (lipo-PGE1)

-

Sterile 0.9% saline

-

Monosodium urate (MSU) crystals

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles

Procedure:

-

Air Pouch Formation: Create a subcutaneous air pouch on the dorsum of the rat by injecting sterile air.

-

Induction of Inflammation: Inject a suspension of MSU crystals into the air pouch to induce an inflammatory response.

-

Drug Preparation: Prepare the lipo-PGE1 formulation in sterile 0.9% saline.

-

Administration:

-

Route: Intravenous (IV) injection.

-

Dose: A single dose of 12 µg/kg.

-

Timing: Administer 2 hours after the induction of inflammation.

-

-

Control Group: Administer an equivalent volume of 0.9% saline or empty liposomes.

-

Outcome Assessment:

-

Exudate Volume and Cell Count: At a specified time point (e.g., 4-24 hours after MSU injection), aspirate the exudate from the air pouch. Measure the total volume and perform a cell count to determine the number of infiltrating leukocytes.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the pouch exudate using ELISA.

-

Histological Analysis: Collect the air pouch lining for histological examination to assess the inflammatory infiltrate.

-

Signaling Pathways

PGE1 and its analogs exert their effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.

Experimental Workflow for In Vivo Administration

Caption: Workflow for in vivo studies of Lipo-PGE1 analogs.

PGE1 Analog Signaling Pathways

The binding of a PGE1 analog to its specific EP receptor subtype triggers a cascade of intracellular events that mediate its diverse physiological effects.

Caption: PGE1 analog signaling via EP receptors.

References

- 1. Therapeutic effects of lipo-prostaglandin E1 on angiogenesis and neurogenesis after ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of acute inflammation with liposome associated prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A multicenter double blind controlled study of lipo-PGE1, PGE1 incorporated in lipid microspheres, in peripheral vascular disease secondary to connective tissue disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liposome-entrapped PGE1 posttreatment decreases IL-1 alpha-induced neutrophil accumulation and lung leak in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Ecraprost Efficacy in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro efficacy of Ecraprost, a prostacyclin analog. The following protocols detail key cell culture assays to elucidate its mechanism of action and biological effects.

Introduction

This compound is a synthetic analog of prostacyclin (PGI2), which is known to exert potent vasodilatory and anti-platelet aggregation effects.[1][2] Prostacyclin and its analogs mediate their effects primarily through the activation of the Gs-coupled prostacyclin receptor (IP receptor).[1][2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[3] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cascade of cellular responses including modulation of cell proliferation, migration, and apoptosis. These application notes describe a panel of cell-based assays to quantify the efficacy of this compound.

cAMP Accumulation Assay

This assay directly measures the activation of the Gs-coupled prostacyclin receptor by quantifying the intracellular accumulation of cAMP, providing a primary readout of this compound's potency and efficacy.

Experimental Protocol

-

Cell Culture: Plate a suitable cell line expressing the prostacyclin receptor (e.g., HEK293 cells transfected with the human IP receptor, or primary human pulmonary artery smooth muscle cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells once with serum-free medium.

-

Compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the cells. Include a positive control (e.g., a known prostacyclin analog like Iloprost) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a FRET-based biosensor assay) according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value to determine the potency of this compound.

Data Presentation

| Treatment Group | This compound Concentration (nM) | Mean cAMP Concentration (nM) ± SD | Fold Increase over Vehicle |

| Vehicle Control | 0 | 1.2 ± 0.3 | 1.0 |

| This compound | 0.1 | 5.8 ± 0.9 | 4.8 |

| This compound | 1 | 25.4 ± 3.1 | 21.2 |

| This compound | 10 | 89.7 ± 9.5 | 74.8 |

| This compound | 100 | 152.3 ± 15.8 | 126.9 |

| This compound | 1000 | 165.1 ± 17.2 | 137.6 |

| Positive Control (Iloprost) | 100 | 148.9 ± 14.5 | 124.1 |

Signaling Pathway Diagram

Caption: this compound activates the IP receptor, leading to cAMP production and PKA activation.

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic or cytostatic effects of this compound on various cell types.

Experimental Protocol (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

| This compound Conc. (µM) | 24h Viability (%) ± SD | 48h Viability (%) ± SD | 72h Viability (%) ± SD |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 3.7 |

| 1 | 96.5 ± 4.1 | 90.1 ± 3.8 | 85.7 ± 4.0 |

| 10 | 94.8 ± 3.5 | 85.3 ± 4.5 | 78.9 ± 3.9 |

| 100 | 92.1 ± 4.6 | 80.7 ± 3.9 | 70.2 ± 4.1 |

Experimental Workflow Diagram

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of this compound on cell migration, a key process in tissue repair and cancer metastasis.

Experimental Protocol

-

Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Washing: Gently wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound.

-